molecular formula C18H25N3O3S B1667294 Biotinyl tyramide

Biotinyl tyramide

Cat. No.: B1667294
M. Wt: 363.5 g/mol
InChI Key: VZWXNOBHWODXCW-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Biotinyl tyramide is primarily used in the field of immunohistochemistry (IHC) and in situ hybridization protocols . Its primary targets are the tyrosine residues present on the cell surface proteins .

Mode of Action

this compound works through a process known as tyramide signal amplification (TSA). In this process, a probe is initially bound to the target, followed by secondary detection of the probe with an HRP-labeled antibody or streptavidin conjugate . The horseradish peroxidase (HRP) enzyme catalyzes the conversion of the this compound into a highly reactive free radical form. This free radical can then covalently bind to the tyrosine residues at or near the HRP .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the tyramide signal amplification (TSA) pathway. This pathway is used to amplify both immunohistochemical signals and in situ hybridization protocols .

Pharmacokinetics

Its solubility in dmso (2 mg/ml) is known .

Result of Action

The result of the action of this compound is the amplification of the signal in immunohistochemistry and in situ hybridization protocols. The HRP enzyme catalyzes the deposition of multiple this compound molecules in the immediate vicinity of the probe, which can then be detected with a labeled streptavidin conjugate . This leads to a detection sensitivity that can be 100-fold or more sensitive compared to conventional detection procedures .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and pH of the environment can affect the efficiency of the TSA process. Additionally, the presence of other reagents and the specific conditions of the staining protocol can also impact the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Biotinyl tyramide interacts with horseradish peroxidase (HRP) in the presence of hydrogen peroxide to produce highly reactive, short-lived tyramide radicals . These radicals can then react with electron-rich moieties, such as tyrosine residues of proteins, present in the vicinity of the HRP label . This results in the deposition of multiple this compound molecules in the immediate vicinity of the probe .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used in the detection of specific proteins or nucleic acid sequences in cells . The deposition of multiple this compound molecules can influence cell function by enhancing the detection sensitivity of specific proteins or nucleic acid sequences up to 100-fold compared to conventional detection procedures .

Molecular Mechanism

The molecular mechanism of this compound involves the catalytic activity of horseradish peroxidase (HRP). The HRP catalyzes the dimerization of this compound, followed by the deposition of a large number of avidin-biotin peroxidase complexes or peroxidase-labeled streptoavidin molecules on the complex . This results in many peroxidase molecules surrounding a single HRP label .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The increased sensitivity that tyramide amplification brings about may also lead to problems of background staining that confound data interpretation . Therefore, the optimization of biotinyl-tyramide-based in situ hybridization is crucial for sensitive, background-free assay of clinical specimens .

Metabolic Pathways

This compound is involved in the metabolic pathway of tyramide signal amplification (TSA). The TSA pathway involves the catalytic activity of horseradish peroxidase (HRP) and the dimerization of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in tyramide signal amplification. The HRP catalyzes the deposition of multiple this compound molecules in the immediate vicinity of the probe . This localized deposition ensures the minimal diffusion-related loss of signal localization .

Subcellular Localization

The subcellular localization of this compound is closely associated with the location of the target protein or nucleic acid sequence in the cell. The deposition of this compound molecules occurs in the immediate vicinity of the probe, ensuring high-resolution signal amplification in cell and tissue applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl tyramide can be synthesized through a series of chemical reactions involving biotin and tyramide. The synthetic route typically involves the activation of biotin with a coupling reagent, followed by the reaction with tyramide under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Scientific Research Applications

Biotinyl tyramide is extensively used in scientific research due to its ability to amplify signals in various detection methods. Some of its applications include:

Comparison with Similar Compounds

Biotinyl tyramide is unique due to its high sensitivity and specificity in signal amplification. Similar compounds include:

This compound stands out due to its efficiency in amplifying signals, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWXNOBHWODXCW-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.